N-(4-bromophenyl)-2-{[6-(2-methoxyethyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[6-(2-methoxyethyl)-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O3S/c1-26-9-8-23-7-6-15-14(10-23)17(25)22-18(21-15)27-11-16(24)20-13-4-2-12(19)3-5-13/h2-5H,6-11H2,1H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVVBHNKEAZBKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC2=C(C1)C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{[6-(2-methoxyethyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple stepsCommon reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-{[6-(2-methoxyethyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-(4-bromophenyl)-2-{[6-(2-methoxyethyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{[6-(2-methoxyethyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. For example, it may act as an inhibitor of certain kinases, thereby modulating cell signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences between the target compound and related derivatives:
Key Observations:
- Thieno[3,2-d]pyrimidine derivatives () exhibit altered electronic properties due to sulfur incorporation, which may influence binding to enzymatic targets like kinases or proteases.
- Halogen substitutions (Br, Cl, I) are common across analogs, enhancing lipophilicity and binding to hydrophobic pockets in biological targets .
Biological Activity
N-(4-bromophenyl)-2-{[6-(2-methoxyethyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological effects.
Chemical Structure and Properties
The compound features a bromophenyl group and a pyrido[4,3-d]pyrimidinyl moiety , contributing to its unique chemical properties. Its IUPAC name reflects its complex structure:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H21BrN4O3S |
| Molecular Weight | 470.4 g/mol |
The biological activity of this compound primarily involves its interaction with various molecular targets within cells. Research indicates that it may function as an inhibitor of specific kinases , which are critical in regulating cell signaling pathways related to cell growth and survival. This inhibition can lead to:
- Induction of apoptosis : The compound has shown the ability to trigger programmed cell death in cancer cells.
- Inhibition of cell proliferation : It disrupts the cell cycle, preventing cancer cells from multiplying.
- Tumor growth suppression : Preclinical studies suggest it can significantly reduce tumor size in various cancer models.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Notably:
- In vitro Studies : The compound has been tested against several cancer cell lines including breast (MCF-7), lung (A549), and colon cancer cells. It demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell viability at low concentrations .
-
Mechanistic Insights : The compound's mechanism involves disruption of key signaling pathways that are essential for tumor growth and survival. For instance:
- It may inhibit the AKT/mTOR pathway which is crucial for protein synthesis and cell proliferation.
- Activation of caspase pathways leading to apoptosis has also been observed.
Case Studies and Research Findings
Several studies have documented the biological activity and therapeutic potential of this compound:
Study 1: Anticancer Efficacy
A preclinical study evaluated the effects of the compound on multicellular spheroids derived from human cancer cell lines. Results indicated a marked reduction in spheroid size compared to controls, supporting its potential as an anticancer agent .
Study 2: Mechanism Exploration
Further research focused on the mechanistic aspects revealed that this compound can induce oxidative stress in cancer cells leading to increased apoptosis rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
